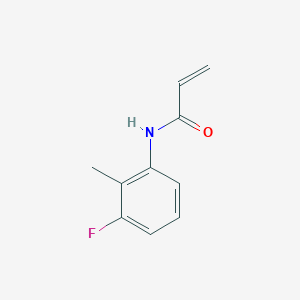

N-(3-fluoro-2-methylphenyl)prop-2-enamide

Overview

Description

N-(3-fluoro-2-methylphenyl)prop-2-enamide is an organic compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol . This compound is characterized by the presence of a fluoro group and a methyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide typically involves the reaction of 3-fluoro-2-methylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

N-(3-fluoro-2-methylphenyl)prop-2-enamide has demonstrated significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, the compound exhibited minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics such as ampicillin and isoniazid. For instance, derivatives of this compound showed MICs of 16.58 µM against MRSA and 33.71 µM against M. tuberculosis, indicating strong antibacterial activity .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound Name | Target Pathogen | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 16.58 |

| This compound | Mycobacterium tuberculosis | 33.71 |

| N-(3,5-bis(trifluoromethyl)phenyl)-3-phenylprop-2-enamide | Staphylococcus aureus (MRSA) | 22.27 |

| N-(3-fluorophenyl)-3-phenylprop-2-enamide | Staphylococcus aureus (MRSA) | 27.47 |

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory effects. In vitro studies demonstrated its ability to attenuate inflammation induced by lipopolysaccharides in various cell lines. The compound's mechanism of action involves the inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease models .

Synergistic Effects with Other Antibiotics

Notably, this compound has shown potential for synergistic effects when used in combination with other antibiotics. In time-kill studies, it was observed that this compound could enhance the efficacy of commonly used antibiotics like vancomycin and ciprofloxacin against resistant strains of bacteria. This property is particularly valuable in addressing the growing issue of antibiotic resistance .

Structure-Activity Relationship Studies

The structure of this compound plays a crucial role in its biological activity. Variations in substituent groups on the aromatic ring have been systematically studied to optimize antimicrobial potency and selectivity. For example, modifications leading to increased lipophilicity have been associated with enhanced membrane permeability and bioactivity .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Fluorine substitution | Increased antibacterial activity |

| Trifluoromethyl groups | Enhanced potency against MRSA |

| Alkyl chain variations | Altered pharmacokinetics |

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

N-(5-fluoro-2-methylphenyl)prop-2-enamide: Similar in structure but with the fluoro group at a different position on the phenyl ring.

N-(3-chloro-2-methylphenyl)prop-2-enamide: Similar structure with a chloro group instead of a fluoro group.

Uniqueness

N-(3-fluoro-2-methylphenyl)prop-2-enamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs .

Biological Activity

N-(3-fluoro-2-methylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a prop-2-enamide backbone with a 3-fluoro-2-methylphenyl substituent. The presence of the fluorine atom enhances its lipophilicity and ability to interact with biological targets, which is critical for its pharmacological properties.

The mechanism of action for this compound involves interactions with specific molecular targets, potentially influencing various biological pathways. Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The fluoro group is believed to enhance hydrogen bonding capabilities, facilitating binding to enzymes or receptors.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, including:

- Staphylococcus aureus (including methicillin-resistant strains)

- Mycobacterium tuberculosis

- Fusarium avenaceum

- Bipolaris sorokiniana

In vitro studies have shown that the compound demonstrates minimum inhibitory concentrations (MICs) comparable to or lower than traditional antibiotics such as ampicillin and isoniazid. For example, it exhibited an MIC of 16.58 µM against Bipolaris sorokiniana, indicating strong antifungal activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Early findings suggest that it may inhibit cancer cell proliferation by disrupting metabolic pathways essential for tumor growth. The specific pathways and targets are still under investigation, but initial results are promising.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with similar compounds such as N-(3-fluoro-4-methylphenyl)prop-2-enamide. The following table summarizes key differences in biological activity:

| Compound | MIC (µM) against S. aureus | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | 16.58 | Promising | Enhanced lipophilicity due to fluorine |

| N-(3-fluoro-4-methylphenyl)prop-2-enamide | 27.47 | Moderate | Similar structure but different reactivity |

This comparison highlights the unique profile of this compound, particularly its lower MIC values against certain pathogens compared to its analogs.

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that this compound significantly reduced the colony-forming units (CFUs) of S. aureus by over 99% after 8 hours of incubation at concentrations near its MIC .

- Synergistic Effects : The compound has shown potential in enhancing the efficacy of existing antibiotics like vancomycin and ciprofloxacin, suggesting it may be useful in combination therapies for resistant bacterial strains .

- Cancer Cell Line Studies : In cell line assays, this compound demonstrated cytotoxic effects on various cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Properties

IUPAC Name |

N-(3-fluoro-2-methylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h3-6H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFFQBRNQFSSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.